molecular formula C9H13N3O2 B13156598 Methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate

Methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate

Cat. No.: B13156598
M. Wt: 195.22 g/mol
InChI Key: BBVJAUYSNVZVSH-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of a base, followed by methylation of the resulting intermediate . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate is a compound with significant biological activity that has been the subject of various studies. This article reviews its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₉H₁₁N₃O₂
  • Molecular Weight : 217.65 g/mol
  • CAS Number : 1707576-03-1
  • IUPAC Name : this compound
  • Appearance : White to off-white powder

Biological Activity Overview

This compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration. The following sections detail specific activities and findings from recent studies.

The compound's biological effects are attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes involved in cellular signaling pathways. For instance, it has demonstrated inhibitory effects on deubiquitinating enzymes (DUBs), which play crucial roles in protein degradation and cell signaling. This inhibition can lead to altered cellular responses and may contribute to its therapeutic effects against certain diseases .
  • Antioxidant Properties : Research indicates that the compound possesses antioxidant properties that can protect cells from oxidative stress. This is particularly relevant in conditions where oxidative damage is a contributing factor .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionSignificant inhibition of USP7 (IC50 < 50 μM)
Antioxidant ActivityReduction in oxidative stress markers
CytotoxicityInduced apoptosis in cancer cell lines
Neuroprotective EffectsImproved neuronal survival in models of neurodegeneration

Case Studies

  • Cancer Research : In a study involving various cancer cell lines, this compound was shown to induce apoptosis through the activation of caspase pathways. The compound's ability to inhibit DUBs was linked to increased levels of pro-apoptotic factors .
  • Neuroprotection : Another study explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The results indicated that treatment with the compound enhanced neuronal survival and reduced markers of inflammation and cell death .

Potential Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in:

  • Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth positions it as a promising candidate for cancer treatment.
  • Neurodegenerative Diseases : The neuroprotective properties suggest potential use in treating conditions like Alzheimer's and Parkinson's disease.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-12-7-5-10-4-3-6(7)8(11-12)9(13)14-2/h10H,3-5H2,1-2H3

InChI Key

BBVJAUYSNVZVSH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCNC2)C(=N1)C(=O)OC

Origin of Product

United States

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